Neuroprotective Efficacy in Cerebral Ischemia-Reperfusion Injury: (E)-Osmundacetone vs. Nimodipine
In a rat model of cerebral ischemia-reperfusion (I/R) injury, (E)-Osmundacetone (DHBAc) demonstrated neuroprotective efficacy comparable to nimodipine, a clinically approved calcium channel blocker used for cerebral vasospasm [1]. Rats treated with high-dose (E)-Osmundacetone (H-DHBAc) exhibited neurological impairment scores and cerebral infarct sizes that were not statistically different from those of the nimodipine-treated group [1]. Both H-DHBAc and nimodipine significantly reduced neurological deficit scores and infarct volumes relative to the untreated I/R control group [1]. Additionally, (E)-Osmundacetone treatment led to decreased expression of cleaved caspase-3 and increased expression of Nrf2, HO-1, and NQO1 proteins, indicating activation of endogenous antioxidant defense pathways [1].
| Evidence Dimension | Neurological impairment reduction in cerebral I/R injury |
|---|---|
| Target Compound Data | Significant reduction in neurological impairment scores; infarct size significantly decreased vs. I/R control |
| Comparator Or Baseline | Nimodipine (positive control): Significant reduction in neurological impairment scores; infarct size significantly decreased vs. I/R control |
| Quantified Difference | The effect of H-DHBAc was similar to those of NI (no statistically significant difference between groups) |
| Conditions | Rat model of cerebral ischemia-reperfusion injury; DHBAc administered at low and high doses; nimodipine as positive control; 24-hour reperfusion |
Why This Matters
This direct head-to-head comparison establishes (E)-Osmundacetone as a validated neuroprotective agent with in vivo efficacy comparable to a clinically used drug, providing a robust benchmark for experimental design and translational research.
- [1] Li, W., et al. (2023). Osmundacetone Alleviates Cerebral Ischemia–Reperfusion Injury in Rats. Biological and Pharmaceutical Bulletin, 46(11), 1527-1534. View Source
